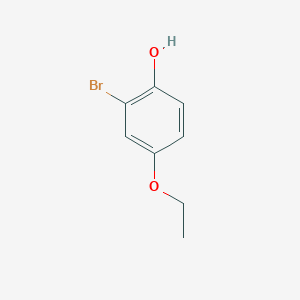

2-Bromo-4-ethoxyphenol

CAS No.:

Cat. No.: VC4052691

Molecular Formula: C8H9BrO2

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9BrO2 |

|---|---|

| Molecular Weight | 217.06 g/mol |

| IUPAC Name | 2-bromo-4-ethoxyphenol |

| Standard InChI | InChI=1S/C8H9BrO2/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 |

| Standard InChI Key | JBCANXYKSOGQMO-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=C(C=C1)O)Br |

| Canonical SMILES | CCOC1=CC(=C(C=C1)O)Br |

Introduction

Chemical Identity and Structural Features

2-Bromo-4-ethoxyphenol belongs to the class of substituted phenols, where the benzene ring is functionalized with a hydroxyl (-OH), ethoxy (-OCHCH), and bromine (-Br) group. The IUPAC name, 2-bromo-4-ethoxyphenol, reflects the substituents’ positions: the bromine at position 2 and the ethoxy group at position 4. Its molecular structure is represented by the SMILES notation , which highlights the spatial arrangement of functional groups .

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass (g/mol) | 217.06 | |

| Density (g/cm³) | ||

| Boiling Point (°C) | ||

| pKa |

The compound’s bromine atom enhances electrophilic substitution reactivity, while the ethoxy group contributes to solubility in organic solvents. Comparative analysis with structurally similar compounds, such as 2-bromo-4-methylphenol (CAS 6627-55-0), reveals distinct differences in properties due to the ethoxy group’s electron-donating effects versus the methyl group’s steric influence .

Synthesis and Manufacturing

The synthesis of 2-bromo-4-ethoxyphenol typically involves bromination of 4-ethoxyphenol. A method analogous to the continuous bromination process described for 2-bromo-4-methylphenol can be adapted:

-

Bromination of 4-Ethoxyphenol:

-

4-Ethoxyphenol is dissolved in a solvent (e.g., dichloromethane) and cooled to -20 \, ^\circ\text{C}.

-

Bromine, diluted in the same solvent, is added dropwise under controlled conditions to minimize di-substitution.

-

The reaction mixture is maintained at -15 \, ^\circ\text{C} to favor mono-bromination at the ortho position .

-

-

Purification:

This method aims to suppress the formation of di-brominated byproducts, such as 2,6-dibromo-4-ethoxyphenol, by optimizing stoichiometry (Br:phenol molar ratio of 0.98–1.03) and temperature .

Physicochemical and Spectroscopic Characteristics

Solubility and Stability

2-Bromo-4-ethoxyphenol is sparingly soluble in water but miscible with polar organic solvents like ethanol and acetone. Its stability under ambient conditions is contingent on protection from light and moisture, as brominated phenols are prone to oxidative degradation.

Spectroscopic Data

-

Mass Spectrometry: The NIST WebBook entry for 2-bromo-4-methylphenol (CAS 6627-55-0) provides a reference mass spectrum with a molecular ion peak at m/z 187.034 . For 2-bromo-4-ethoxyphenol, analogous fragmentation patterns are expected, with peaks corresponding to (m/z 217.06) and bromine isotope signatures.

-

NMR Spectroscopy: Predicted NMR signals include a singlet for the hydroxyl proton (δ 5.2–5.5 ppm), a triplet for the ethoxy methyl group (δ 1.3–1.5 ppm), and aromatic protons split by bromine’s deshielding effect (δ 6.8–7.5 ppm) .

Comparative Analysis with Structural Analogs

The ethoxy group’s larger size compared to methyl or methoxy groups enhances lipophilicity, potentially improving bioavailability in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume